tert-Butyl 2-hydrazinylthiazole-4-carboxylate
CAS No.:
Cat. No.: VC15811132
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2S |
|---|---|
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | tert-butyl 2-hydrazinyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H13N3O2S/c1-8(2,3)13-6(12)5-4-14-7(10-5)11-9/h4H,9H2,1-3H3,(H,10,11) |
| Standard InChI Key | ZPQFXPISSYIBAI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CSC(=N1)NN |
Introduction
Structural and Chemical Properties
Molecular Composition and Formula
The compound’s molecular formula, C₈H₁₃N₃O₂S, reflects a balance of aromaticity (thiazole ring) and functional groups (hydrazine and ester). Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-hydrazinyl-1,3-thiazole-4-carboxylate |
| Molecular Weight | 215.28 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CSC(=N1)NN |
| InChI Key | ZPQFXPISSYIBAI-UHFFFAOYSA-N |
The thiazole core contributes to planar rigidity, while the hydrazinyl group (–NH–NH₂) introduces nucleophilic and hydrogen-bonding capabilities. The Boc group (–OC(O)C(CH₃)₃) serves as a protective moiety for amines, enabling controlled deprotection in multistep syntheses.
Spectroscopic and Computational Data
While explicit spectroscopic data (NMR, IR) for this compound are unavailable in the provided sources, analogous thiazole derivatives exhibit characteristic absorptions:
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¹H NMR: Thiazole protons resonate at δ 7.5–8.5 ppm, while Boc methyl groups appear as singlets near δ 1.4 ppm.
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IR: Stretching vibrations for C=O (ester) at ~1740 cm⁻¹ and N–H (hydrazine) at ~3300 cm⁻¹ are expected.
Computational models predict moderate polarity (LogP ≈ 1.2) and solubility in polar aprotic solvents like DMSO or DMF, aligning with its use in solution-phase reactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 2-hydrazinylthiazole-4-carboxylate typically involves sequential functionalization of the thiazole ring:
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Thiazole Formation: Cyclocondensation of α-halo ketones with thioureas or thioamides yields the thiazole core. For example, reacting 4-bromoacetoacetate with thiourea generates 4-carboxylate-substituted thiazoles.
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Hydrazine Introduction: Nucleophilic substitution at the 2-position using hydrazine hydrate under acidic or basic conditions installs the hydrazinyl group.
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Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) protects the hydrazine as a Boc derivative.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 2-position, avoiding competing reactions at the 5-position.
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Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis.
Chemical Reactivity and Derivative Formation
Hydrazine-Driven Reactions
The –NH–NH₂ group participates in:
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Condensation Reactions: Forming hydrazones with aldehydes/ketones, useful in creating Schiff base ligands for metal complexes.
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Cyclization: Heating with β-ketoesters generates pyrazole rings, expanding heterocyclic diversity.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free hydrazine intermediate for further functionalization:
Comparative Analysis with Analogous Compounds
tert-Butyl 2-hydrazinylthiazole-4-carboxylate distinguishes itself through its dual functionality (hydrazine + ester), enabling unique reactivity compared to saturated heterocycles like morpholines or azepanes .
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s molecular targets via proteomic or crystallographic analyses.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Derivative Libraries: Synthesize analogs with modified esters or hydrazine substituents to optimize bioactivity.
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